4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride
Overview
Description
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core, a pyrrolidine ring, and a methoxyphenyl group.
Mechanism of Action
Target of Action
PF429242 dihydrochloride is a reversible, competitive inhibitor of the sterol regulatory element-binding protein (SREBP) site 1 protease . This protease, also known as S1P, plays a crucial role in the regulation of lipid homeostasis by controlling the activation of SREBPs, which are transcription factors that regulate the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides .
Mode of Action
PF429242 dihydrochloride interacts with its target, S1P, by competitively inhibiting its activity . This inhibition prevents the proteolytic activation of SREBPs, thereby reducing the expression levels of hepatic SREBP target genes .
Biochemical Pathways
The primary biochemical pathway affected by PF429242 dihydrochloride is the lipid synthesis pathway . By inhibiting S1P, PF429242 dihydrochloride reduces the activation of SREBPs, leading to a decrease in the expression of genes involved in the synthesis of cholesterol and fatty acids . This results in lower rates of cholesterol and fatty acid synthesis .
Result of Action
The molecular and cellular effects of PF429242 dihydrochloride’s action include a reduction in the expression levels of hepatic SREBP target genes and lower rates of cholesterol and fatty acid synthesis . This can lead to changes in lipid homeostasis within the cell. Additionally, PF429242 dihydrochloride has been shown to have antiviral activity, with potent effects against prototypic arenavirus lymphocytic choriomeningitis virus (LCMV) and LASV in cultured cells .
Action Environment
The efficacy and stability of PF429242 dihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and DMSO suggests that its action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
PF429242 dihydrochloride plays a significant role in biochemical reactions. It interacts with the SREBP site 1 protease, a crucial enzyme involved in lipid metabolism . The compound acts as a competitive inhibitor, meaning it competes with the substrate for the active site of the enzyme .
Cellular Effects
PF429242 dihydrochloride has notable effects on various types of cells and cellular processes. In HepG2 cells, it inhibits cholesterol synthesis, with an IC50 of 0.5 μM . It also down-regulates the signal from an SRE-luciferase reporter gene in human embryonic kidney 293 cells and the expression of endogenous SREBP target genes in cultured HepG2 cells .
Molecular Mechanism
The molecular mechanism of action of PF429242 dihydrochloride involves its binding interactions with biomolecules and its influence on gene expression. As a competitive inhibitor of SREBP site 1 protease, it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF429242 dihydrochloride change over time. In mice treated with the compound for 24 hours, the expression of hepatic SREBP target genes is suppressed, and the hepatic rates of cholesterol and fatty acid synthesis are reduced .
Metabolic Pathways
PF429242 dihydrochloride is involved in the metabolic pathway of lipid metabolism, specifically in the regulation of cholesterol synthesis . It interacts with the SREBP site 1 protease, an enzyme that plays a crucial role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamide core, followed by the introduction of the pyrrolidine ring and the methoxyphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process may include purification steps, such as recrystallization or chromatography, to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the benzamide core or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrrolidine-containing molecules. Examples include:
- N-(2-methoxyphenyl)-N-[(3R)-pyrrolidin-3-yl]benzamide
- 4-(diethylaminomethyl)-N-(2-methoxyphenyl)benzamide
Uniqueness
The uniqueness of 4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride lies in its specific combination of functional groups and its potential for diverse applications in research and industry. Its distinct chemical structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2.2ClH/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3;;/h6-13,23,26H,4-5,14-19H2,1-3H3;2*1H/t23-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUZWFZKTIOWTI-MQWQBNKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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